![molecular formula C13H12N2O4 B14052869 (S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14052869.png)
(S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is often associated with interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired stereochemistry and functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro structure through cyclization reactions.
Oxidation and Reduction: Introduction of the dioxo groups via selective oxidation.
Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the (S)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
化学反応の分析
Types of Reactions
(S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional functional groups.
Reduction: Reduction of the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the acetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction may yield hydroxy derivatives, while substitution reactions may introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, (S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its spiro structure could confer specific binding properties to proteins or nucleic acids.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may be explored for activity against various diseases, such as cancer or infectious diseases.
Industry
In industry, (S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid could be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of (S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structures.
Dioxo Compounds: Compounds with dioxo functional groups.
Chiral Acetic Acids: Compounds with a chiral center and acetic acid moiety.
Uniqueness
(S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid is unique due to its specific combination of a spiro structure, dioxo groups, and chiral center. This combination may confer unique chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C13H12N2O4 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
2-[(3S)-2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl]acetic acid |
InChI |
InChI=1S/C13H12N2O4/c16-10(17)7-15-11(18)13(14-12(15)19)6-5-8-3-1-2-4-9(8)13/h1-4H,5-7H2,(H,14,19)(H,16,17)/t13-/m0/s1 |
InChIキー |
HMFNAAYSERMSLD-ZDUSSCGKSA-N |
異性体SMILES |
C1C[C@]2(C3=CC=CC=C31)C(=O)N(C(=O)N2)CC(=O)O |
正規SMILES |
C1CC2(C3=CC=CC=C31)C(=O)N(C(=O)N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




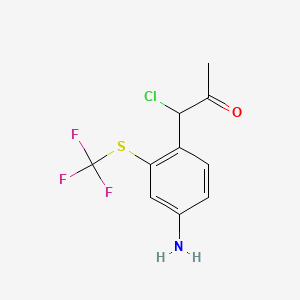
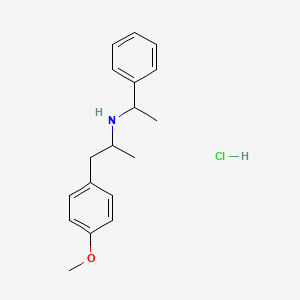

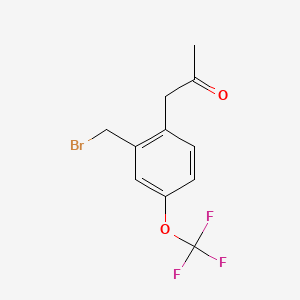
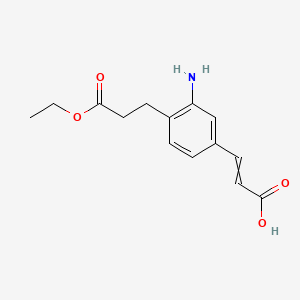
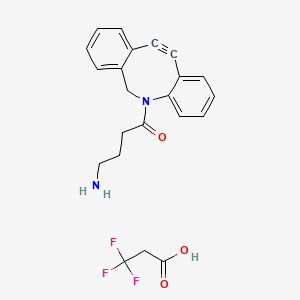

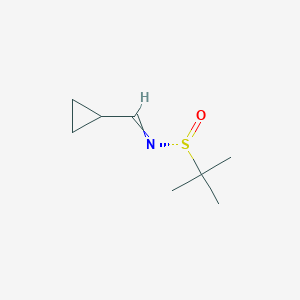

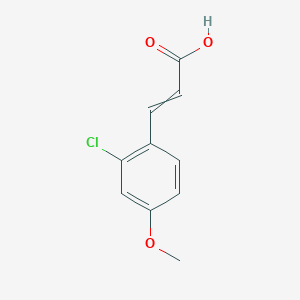

![[(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14052862.png)
